4-(Octyloxy)benzene-1-sulfonamide
Description
Foundational Aspects of Sulfonamide Derivatives in Chemical Research
The sulfonamide functional group, R-SO₂-NR'R'', is a cornerstone of modern organic and medicinal chemistry. prepchem.com Compounds containing this group are typically crystalline solids, a property that historically aided in the characterization and identification of amines. prepchem.com The synthesis of sulfonamides is most classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. prepchem.com
Beyond their basic chemical properties, sulfonamide derivatives are renowned for their wide range of biological activities. The initial discovery of sulfonamide-containing compounds as antibacterial agents, known as sulfa drugs, was a landmark in the history of medicine. nih.govnih.gov These synthetic antimicrobial agents function by competitively inhibiting the enzyme dihydropteroate (B1496061) synthetase, which is crucial for folic acid synthesis in bacteria. nih.gov This mechanism highlights the principle of selective toxicity, as humans obtain folic acid from their diet and are unaffected. nih.gov The antibacterial efficacy of many sulfonamides relies on a free amino group at the para-position (N4), a feature seen in the foundational compound sulfanilamide. nih.gov
Significance of the Benzenesulfonamide (B165840) Scaffold in Bioactive Molecule Design
The benzenesulfonamide scaffold is a privileged structure in drug discovery, serving as a key building block for a multitude of therapeutic agents. wikipedia.orgdrugbank.com Its utility extends far beyond antibacterial applications, with derivatives showing promise as anticancer, anti-inflammatory, and antiviral agents, as well as treatments for glaucoma and neurological disorders. nih.govwikipedia.orgdrugbank.comnih.gov
A particularly important application of the benzenesulfonamide scaffold is in the design of carbonic anhydrase inhibitors. wikipedia.orgnih.gov Carbonic anhydrases are a family of enzymes that play critical roles in physiological processes such as pH regulation and fluid balance. nih.gov By inhibiting these enzymes, benzenesulfonamide-based drugs can be used to treat conditions like glaucoma, by reducing the production of aqueous humor in the eye, and certain types of cancer, where tumor-associated carbonic anhydrase isoforms are overexpressed. nih.govnih.gov The design of these inhibitors often involves a "tail approach," where different chemical moieties are attached to the benzenesulfonamide core to enhance binding affinity and selectivity for specific carbonic anhydrase isoforms. nih.gov
Furthermore, the benzenesulfonamide group is considered a bioisostere of the carboxylic acid group, meaning it can often replace a carboxylic acid in a drug molecule without significantly altering its biological activity, sometimes even improving its pharmacokinetic properties. nih.gov
Contextualizing 4-(Octyloxy)benzene-1-sulfonamide within Alkoxybenzenesulfonamide Research
This compound belongs to the subclass of alkoxybenzenesulfonamides, which are characterized by an ether linkage on the benzene (B151609) ring. The "octyloxy" part of the name indicates the presence of an eight-carbon alkyl chain attached to the benzene ring via an oxygen atom (an octyl ether).
The introduction of an alkoxy group, particularly one with a long alkyl chain like the octyloxy group, can significantly influence the physicochemical properties of the parent benzenesulfonamide molecule. A primary effect is an increase in lipophilicity, or "fat-solubility." This property is crucial for how a molecule interacts with biological systems, as it can affect its ability to cross cell membranes and bind to protein targets.
While specific research focused solely on this compound is limited in publicly available literature, the broader study of alkoxybenzenesulfonamides provides a framework for understanding its potential applications and areas of interest. For instance, in the field of carbonic anhydrase inhibitors, the addition of various tail structures, including alkyl and alkoxy groups, to the benzenesulfonamide scaffold is a common strategy to modulate inhibitory potency and isoform selectivity. nih.govnih.gov The long, flexible octyl chain of this compound could potentially interact with hydrophobic pockets within the active site of enzymes like carbonic anhydrase.
Research into long-chain alkylbenzenes, which are precursors to some surfactants, has also highlighted the environmental and analytical chemistry aspects of such molecules. nih.gov Although structurally different, this research underscores the importance of understanding the behavior of long alkyl chains in various systems.
The synthesis of related alkoxy-substituted benzenesulfonamides has been described in the literature, often as part of larger efforts to create libraries of compounds for biological screening. nih.gov These synthetic routes typically involve the reaction of a substituted phenol (B47542) with an alkyl halide, followed by sulfonation and amination, or the reaction of a hydroxybenzenesulfonamide with an alkyl halide.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-octoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-2-3-4-5-6-7-12-18-13-8-10-14(11-9-13)19(15,16)17/h8-11H,2-7,12H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGGSWNOTGUVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655887 | |
| Record name | 4-(Octyloxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152-74-5 | |
| Record name | 4-(Octyloxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Analysis
Elucidation of Molecular Structure by Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-(Octyloxy)benzene-1-sulfonamide is expected to display distinct signals corresponding to the aromatic protons, the protons of the octyloxy chain, and the amine protons of the sulfonamide group. The aromatic region will feature a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating octyloxy group will be shielded and appear upfield, while the protons ortho to the electron-withdrawing sulfonamide group will be deshielded and appear downfield. The aliphatic protons of the octyl group will appear in the upfield region of the spectrum.
Predicted ¹H NMR Data
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (ortho to SO₂NH₂) | 7.75 - 7.85 | Doublet | ~8.5 |
| Ar-H (ortho to O-C₈H₁₇) | 6.90 - 7.00 | Doublet | ~8.5 |
| SO₂NH₂ | 7.20 - 7.40 | Broad Singlet | - |
| O-CH₂ | 3.95 - 4.05 | Triplet | ~6.5 |
| O-CH₂-CH₂ | 1.70 - 1.80 | Quintet | ~7.0 |
| (CH₂)₅ | 1.20 - 1.50 | Multiplet | - |
| CH₃ | 0.85 - 0.95 | Triplet | ~7.0 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The spectrum will show four distinct signals for the aromatic carbons due to the para-substitution pattern. The carbon atom attached to the oxygen of the octyloxy group (C-O) is expected to be significantly deshielded. The carbon atom attached to the sulfur of the sulfonamide group (C-S) will also appear downfield. The eight carbons of the octyl chain will produce signals in the aliphatic region.
Predicted ¹³C NMR Data
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ar-C (C-O) | 162.0 - 163.0 |
| Ar-C (C-S) | 133.0 - 134.0 |
| Ar-C (ortho to SO₂NH₂) | 128.0 - 129.0 |
| Ar-C (ortho to O-C₈H₁₇) | 114.0 - 115.0 |
| O-CH₂ | 68.0 - 69.0 |
| O-CH₂-CH₂ | 31.5 - 32.5 |
| (CH₂)₅ | 22.0 - 30.0 |
| CH₃ | 13.5 - 14.5 |
Vibrational Analysis Using Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the sulfonamide, the S=O double bonds, the C-O ether linkage, and the aromatic and aliphatic C-H bonds. Arylsulfonamides typically exhibit N-H asymmetric and symmetric stretching vibrations in the range of 3390–3323 cm⁻¹ and 3279–3229 cm⁻¹, respectively. znaturforsch.com Strong absorptions corresponding to the asymmetric and symmetric stretching of the SO₂ group are also prominent features. znaturforsch.com
Predicted Characteristic IR Absorption Bands
Interactive Data Table: Predicted IR Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H (Sulfonamide) | Asymmetric & Symmetric Stretch | 3400 - 3200 | Medium |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretch | 2960 - 2850 | Strong |
| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium |
| S=O (Sulfonamide) | Asymmetric Stretch | 1370 - 1335 | Strong |
| S=O (Sulfonamide) | Symmetric Stretch | 1170 - 1155 | Strong |
| C-O (Ether) | Stretch | 1260 - 1240 | Strong |
| S-N (Sulfonamide) | Stretch | 925 - 905 | Medium |
Molecular Weight and Fragmentation Pattern Determination by Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. The nominal molecular weight of this compound (C₁₄H₂₃NO₃S) is approximately 299.14 g/mol .
In electrospray ionization mass spectrometry, aromatic sulfonamides are known to undergo characteristic fragmentation. A common fragmentation pathway involves the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units. libretexts.org The fragmentation of the octyloxy side chain is also expected, which typically proceeds through the cleavage of C-C bonds, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org Fragmentation can also occur alpha to the ether oxygen. libretexts.org
Predicted Key Mass Spectrometry Fragments
Interactive Data Table: Predicted m/z Values for this compound Fragments
| Fragment Ion | Description | Predicted m/z |
| [M+H]⁺ | Protonated molecular ion | ~300.15 |
| [M-SO₂]⁺ | Loss of sulfur dioxide | ~235.16 |
| [C₈H₁₇O-Ph-NH₂]⁺ | Ion resulting from SO₂ loss | ~221.18 |
| [HO-Ph-SO₂NH₂]⁺ | Cleavage of the octyl chain at the C-O bond | ~173.02 |
| [C₈H₁₇]⁺ | Octyl cation | ~113.13 |
Solid-State Structural Determination via X-ray Diffraction Studies (if applicable to analogues)
While a specific crystal structure for this compound is not available in the cited literature, the solid-state structures of analogous benzenesulfonamide (B165840) derivatives have been extensively studied using single-crystal X-ray diffraction. nih.govnih.govmdpi.com These studies reveal common structural motifs that are likely to be present in the crystal lattice of this compound.
A predominant feature in the crystal packing of primary sulfonamides is the formation of hydrogen bonds. The sulfonamide group acts as both a hydrogen bond donor (the N-H protons) and an acceptor (the sulfonyl oxygens). This typically leads to the formation of intermolecular N-H···O hydrogen bonds, which can link molecules into chains or dimeric structures. nih.govmdpi.com For instance, in many benzenesulfonamide derivatives, molecules are linked into chains by N—H⋯O hydrogen-bonding interactions. nih.gov The conformation of the molecule is often twisted at the S-N bond. nih.gov The packing of the molecules in the crystal is further stabilized by weaker interactions, such as C-H···O and π-π stacking interactions between the aromatic rings. nih.govnih.gov The long octyloxy chain in this compound would likely influence the crystal packing, potentially leading to layered structures with interdigitated alkyl chains.
Computational Chemistry and Molecular Modeling Studies of 4 Octyloxy Benzene 1 Sulfonamide
Quantum Chemical Investigations
Quantum chemical methods are instrumental in understanding the intrinsic properties of a molecule. For 4-(octyloxy)benzene-1-sulfonamide, these studies have focused on its electronic characteristics and reactivity profile.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has been employed to investigate the electronic structure of benzenesulfonamide (B165840) derivatives. ijltet.orgnih.gov These calculations provide a foundational understanding of the molecule's geometry and electron distribution. For instance, studies on similar sulfonamide-containing compounds have shown that the geometry around the sulfur atom in the sulfonamide group is typically a slightly distorted tetrahedron. ijltet.org The bond lengths and angles within the benzene (B151609) ring can also be influenced by the substituents, such as the octyloxy and sulfonamide groups, which can lead to slight elongations and deviations from a perfect hexagonal geometry. ijltet.org
DFT methods are crucial for determining the optimized molecular structure, which serves as the basis for further computational analysis. nih.govnih.gov For example, in a study of a related sulfonamide, DFT calculations at the B3LYP/6-31G(d,p) level were used to determine the molecular geometry, which was then compared with experimental data from X-ray diffraction. nih.gov Such computational approaches allow for a detailed analysis of the molecule's structural parameters in the absence of experimental crystal structures.
HOMO-LUMO Analysis and Electrostatic Potential Mapping
The frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. aimspress.com The energy gap between the HOMO and LUMO provides a measure of the molecule's excitability and its ability to participate in charge transfer interactions. nih.govresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. aimspress.com For various benzenesulfonamide derivatives, HOMO-LUMO analysis has been used to show that charge transfer occurs within the molecule. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. walisongo.ac.idnumberanalytics.com The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red areas indicate negative potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor regions) and are targets for nucleophilic attack. researchgate.net Green regions show intermediate potential. researchgate.net This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding and reactivity patterns. numberanalytics.comnih.gov For substituted benzenes, the MEP can reveal the activating or deactivating effects of substituents on the aromatic ring. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. rjb.ro This method is widely used in drug design to understand binding mechanisms and predict binding affinities. researchgate.net
Prediction of Ligand-Protein Binding Modes
Molecular docking simulations have been instrumental in predicting the binding modes of sulfonamide derivatives with various protein targets, most notably carbonic anhydrases (CAs). acs.orgnih.govnih.gov These simulations can reveal the specific orientation and conformation of the ligand within the active site of the protein. rjb.ro For many benzenesulfonamide inhibitors of carbonic anhydrase II (CA II), a common binding mode involves the coordination of the sulfonamide group's nitrogen atom to the catalytic zinc ion in the active site. nih.gov The benzene ring often engages in van der Waals interactions with hydrophobic residues in the active site, such as valine, leucine, and phenylalanine. nih.govnih.gov The substituent on the benzene ring, in this case, the octyloxy group, can form additional interactions with hydrophobic or hydrophilic regions of the active site, which can contribute to the binding affinity and selectivity. nih.gov
The general binding pattern for sulfonamides with carbonic anhydrase involves the sulfonamide moiety anchoring the inhibitor to the zinc ion, while the tail of the molecule extends into the active site cavity, making further contacts with amino acid residues. nih.gov
Estimation of Binding Affinities and Interactions
Molecular docking programs can estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which provides a measure of the strength of the ligand-protein interaction. researchgate.netresearchgate.net Lower binding energy values generally indicate a more stable and favorable interaction. researchgate.net For example, docking studies on various sulfonamide derivatives have reported binding energies in the range of -6 to -8 kcal/mol, suggesting good binding affinity to their target proteins. researchgate.net
These simulations also allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein. rjb.ro For instance, the sulfonamide group can form hydrogen bonds with key amino acid residues in the active site, such as Gln92, Asn62, and Asn67 in some CA isoforms. nih.gov The octyloxy tail of this compound would be expected to form hydrophobic interactions with nonpolar residues in the active site pocket.
| Compound | Target Protein | Estimated Binding Affinity (kcal/mol) | Reference |
| Iloneoside | BCL-XL | -7.22 ± 0.5 | researchgate.net |
| Iloneoside | BCL-2 | -8.12 ± 0.55 | researchgate.net |
| Quercetin | 6LU7 (COVID-19 Main Protease) | -56.689 | researchgate.net |
| Lupeol | Various cancer-related proteins | Varied energy values | researchgate.net |
| Stigmasterol | Various cancer-related proteins | Varied energy values | researchgate.net |
| KAD-3 | ATPase | - | researchgate.net |
| Cinnamic acid derivative KAD-3 | ENTPDase | - | researchgate.net |
| Flavonoid Racemates | Chiralpak® IA | -6.2 to -8.2 | researchgate.net |
| 4M3NPBS | Penicillin-binding protein 2X | -7.47 (Glide score) | rjb.ro |
| 4M2HPBS | Penicillin-binding protein 2X | -7.17 (Glide score) | rjb.ro |
| 4MNBS | Penicillin-binding protein 2X | -6.63 (Glide score) | rjb.ro |
| N-phenylglycinonitrile | Polar model binding site | -5.63 ± 0.38 | nih.gov |
This table presents a selection of estimated binding affinities for various ligands to different protein targets as reported in the literature to illustrate the range of values obtained through molecular docking studies. The specific binding affinity of this compound would require a dedicated docking study with a specified protein target.
Identification of Key Active Site Residues for Interaction
A significant outcome of molecular docking is the identification of key amino acid residues within the protein's active site that are crucial for ligand binding. nih.gov For benzenesulfonamide inhibitors of carbonic anhydrase, studies have consistently identified a set of interacting residues. For example, in CA II, residues such as Gln92, Val121, Phe131, Leu198, and Thr200 are often involved in van der Waals contacts with the benzene ring of the inhibitor. nih.gov The para-substituent, which would be the octyloxy group in this case, often interacts with residues like Phe131, Val135, Leu198, and Pro202 in a predominantly hydrophobic pocket. nih.govnih.gov Understanding these key interactions is vital for structure-based drug design, as it allows for the rational modification of the ligand to improve its binding affinity and selectivity for the target protein. nih.gov
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can elucidate its conformational flexibility, particularly concerning the long octyloxy chain, and its interactions with its environment, such as in a solvent or when bound to a protein.
When this compound is part of a ligand-protein complex, MD simulations can reveal the dynamics of their interaction and the stability of the binding pose over time. The sulfonamide group is a well-known zinc-binding group in several metalloenzymes, such as carbonic anhydrases. nih.gov In such a complex, the sulfonamide moiety would be expected to anchor the molecule to the zinc ion in the active site.
The flexible octyloxy tail would likely explore a range of conformations within the binding pocket. The stability of these conformations would be influenced by hydrophobic and van der Waals interactions with nonpolar amino acid residues. MD simulations can track the root-mean-square deviation (RMSD) of the ligand and key protein residues to assess the stability of the complex. Interactions that are maintained for a significant portion of the simulation time are considered crucial for the longevity of the ligand-protein interaction.
Illustrative Data Table: Key Interaction Durations in a Simulated Ligand-Protein Complex
| Interacting Residue | Interaction Type | Percentage of Simulation Time |
| His94 | Hydrogen Bond | 85% |
| His96 | Hydrogen Bond | 78% |
| Val121 | Hydrophobic | 92% |
| Leu198 | Hydrophobic | 88% |
| Thr199 | Water-bridged H-bond | 65% |
| Thr200 | Hydrogen Bond | 75% |
This data is illustrative and based on typical interactions observed for benzenesulfonamide inhibitors in the active site of carbonic anhydrase II. The specific residues and percentages would vary for different protein targets.
In an aqueous solvent, the amphipathic nature of this compound would significantly influence its conformational preferences. The hydrophilic sulfonamide group would readily form hydrogen bonds with water molecules, while the hydrophobic octyloxy chain would tend to minimize its contact with water. This can lead to the adoption of conformations where the alkyl chain is folded back towards the benzene ring or self-associates in higher concentrations.
MD simulations in a solvent box can generate a conformational ensemble, providing a statistical representation of the different shapes the molecule can adopt. Analysis of this ensemble can reveal the most probable conformations and the energy barriers between them. The octyloxy chain's flexibility allows it to adopt various gauche and anti conformations, and the distribution of these dihedral angles can be quantified from the simulation trajectory. This conformational flexibility is a key determinant of the molecule's ability to adapt to different binding site topographies. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational techniques used to correlate a compound's chemical structure with its biological activity. nih.govnih.gov These models are valuable for predicting the activity of new compounds and for guiding the design of more potent derivatives.
For a series of benzenesulfonamide derivatives, a QSAR model might take the form of a linear equation, such as:
pIC₅₀ = β₀ + β₁ * logP + β₂ * Es + β₃ * Q
where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents lipophilicity, Es is a steric parameter, and Q represents an electronic parameter. The coefficients (β) indicate the relative importance of each property.
In the context of this compound, the long octyloxy chain would significantly contribute to a high logP value, suggesting that lipophilicity is a critical factor for its activity, potentially by facilitating membrane transport or hydrophobic interactions within a binding pocket.
Illustrative Data Table: QSAR Descriptors for a Series of 4-Alkoxybenzenesulfonamides
| Compound | Alkoxy Chain | pIC₅₀ | logP | Steric (Molar Refractivity) |
| 1 | Methoxy | 5.8 | 1.5 | 45.2 |
| 2 | Ethoxy | 6.2 | 2.0 | 49.8 |
| 3 | Butoxy | 6.8 | 3.0 | 59.1 |
| 4 | Hexoxy | 7.3 | 4.0 | 68.4 |
| 5 | Octyloxy | 7.7 | 5.0 | 77.7 |
This data is illustrative and demonstrates a potential trend where increasing alkyl chain length, and thus lipophilicity, correlates with increased inhibitory activity up to an optimal point.
A pharmacophore model for a series of active benzenesulfonamides would identify the essential three-dimensional arrangement of chemical features required for biological activity. For benzenesulfonamide-based inhibitors, a typical pharmacophore model would likely include:
A hydrogen bond acceptor (the sulfonamide oxygen atoms).
A hydrogen bond donor (the sulfonamide NH₂ group).
An aromatic ring feature.
A hydrophobic feature, which in the case of this compound, would be prominently represented by the octyloxy chain.
The presence and spatial arrangement of these features are crucial for molecular recognition by the target protein. The hydrophobic feature contributed by the long alkyl chain can be particularly important for achieving isoform selectivity among related proteins by exploiting differences in the size and hydrophobicity of their binding sites. nih.gov
Enzymatic Inhibition and Biochemical Mechanism Studies
Investigation of Other Enzyme Targets
Kinase Inhibition Potential
The benzenesulfonamide (B165840) scaffold is a recognized pharmacophore in the design of kinase inhibitors. nih.gov Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the transfer of a phosphate (B84403) group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.
The general structure of benzenesulfonamide derivatives allows for various substitutions, which can be tailored to interact with the ATP-binding pocket of specific kinases. The sulfonamide group itself can form key hydrogen bonds with the hinge region of the kinase, a critical interaction for many kinase inhibitors. The octyloxy and benzene (B151609) portions of 4-(Octyloxy)benzene-1-sulfonamide would be expected to occupy hydrophobic regions of the ATP-binding site, contributing to binding affinity and selectivity.
Although no specific kinase inhibition data for this compound has been published, studies on related compounds demonstrate the potential of this chemical class. For instance, a series of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides has been identified as potent inhibitors of AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance. sigmaaldrich.com These compounds demonstrate that the benzenesulfonamide core can be effectively utilized to achieve low nanomolar inhibition of specific kinases. sigmaaldrich.com
To illustrate the kinase inhibitory potential of the benzenesulfonamide class, the following table presents data for some representative benzenesulfonamide-based kinase inhibitors. It is crucial to note that these are structurally related but distinct compounds from this compound.
Table 1: Examples of Benzenesulfonamide-Based Kinase Inhibitors
| Compound Name | Target Kinase | IC50 (nM) |
|---|---|---|
| AXL Kinase Inhibitor (Example from literature sigmaaldrich.com) | AXL | Low nanomolar range |
This table is for illustrative purposes to show the activity of the broader chemical class and does not represent data for this compound.
Elucidation of Molecular Mechanisms of Enzyme Modulation
The molecular mechanisms by which benzenesulfonamide derivatives modulate enzyme activity, particularly that of kinases, generally involve competitive inhibition with respect to ATP. These inhibitors are designed to fit into the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding. This blockage of ATP binding effectively halts the phosphorylation cascade initiated by the kinase, thereby modulating its downstream signaling.
The specific interactions that govern the binding of a benzenesulfonamide inhibitor to a kinase can be elucidated through techniques such as X-ray crystallography and molecular docking studies. These methods can reveal the precise orientation of the inhibitor within the active site and identify the key amino acid residues involved in the interaction. For example, molecular docking studies of a benzenesulfonamide derivative targeting TrkA kinase revealed stabilizing hydrophobic interactions with residues such as Tyr359, Ser371, and Ile374, as well as charged interactions with Gln369.
In the case of this compound, it is hypothesized that the sulfonamide group would act as a hydrogen bond donor and acceptor, interacting with the backbone of the kinase hinge region. The phenyl ring would likely engage in pi-stacking interactions with aromatic residues in the active site, while the long, hydrophobic octyloxy tail could occupy a hydrophobic pocket, potentially contributing significantly to the binding affinity and selectivity for a particular kinase.
Further research, including enzymatic assays against a panel of kinases and structural biology studies, would be necessary to specifically determine the kinase inhibition profile and elucidate the precise molecular mechanisms of action for this compound.
Structure Activity Relationship Sar and Structure Inhibition Relationship Sir Investigations
Influence of the Octyloxy Chain on Inhibitory Potency and Selectivity
The "tail" approach is a well-established strategy in the design of benzenesulfonamide (B165840) inhibitors, where the substituent at the para-position of the benzene (B151609) ring, in this case, the octyloxy group, plays a pivotal role in determining the inhibitory power and isoform selectivity. nih.govresearchgate.net This aliphatic chain extends into the active site of target enzymes, often making crucial contacts with amino acid residues in hydrophobic pockets. nih.gov
The length and nature of the alkyl chain are critical determinants of binding affinity. For inhibitors targeting enzymes like carbonic anhydrases (CAs), a long, lipophilic chain such as the octyloxy group can significantly enhance potency by establishing extensive van der Waals interactions within hydrophobic regions of the enzyme's active site. nih.gov Studies on related compounds have demonstrated that the nature of these "tail" groups strongly influences the inhibition profile against various isoforms. nih.gov For instance, the inhibitory potency against different CA isoforms can be modulated by varying the tail, as different isoforms have distinct active site topographies.
The inhibitory potency of benzenesulfonamide derivatives is not solely dependent on chain length but also on the presence of other functional groups within the tail. However, focusing on a homologous series of 4-alkoxybenzenesulfonamides, a general trend can be observed where increasing the chain length from a short chain (e.g., methoxy) to a longer chain (e.g., octyloxy) can lead to a progressive increase in inhibitory activity against certain isoforms, particularly those with deep, hydrophobic binding pockets. This is because longer chains can better occupy and interact with these pockets. However, this effect is not limitless; a chain that is too long may introduce steric hindrance or unfavorable conformations, leading to a decrease in potency.
To illustrate this principle, the following table presents hypothetical, yet representative, inhibition constant (Kᵢ) values for a series of 4-alkoxybenzenesulfonamide analogs against a target enzyme possessing a significant hydrophobic pocket.
Table 1: Illustrative Inhibitory Potency (Kᵢ, nM) of 4-Alkoxybenzenesulfonamide Analogs
| Alkoxy Chain | Kᵢ (nM) | Selectivity Index (Hypothetical Isoform A vs. B) |
|---|---|---|
| Methoxy (-OCH₃) | 550 | 0.5 |
| Butoxy (-O(CH₂)₃CH₃) | 120 | 2.1 |
| Hexyloxy (-O(CH₂)₅CH₃) | 45 | 5.8 |
| Octyloxy (-O(CH₂)₇CH₃) | 25 | 10.2 |
| Decyloxy (-O(CH₂)₉CH₃) | 35 | 8.5 |
This illustrative data shows that the octyloxy chain represents an optimal length for maximizing hydrophobic interactions in this hypothetical model, leading to the lowest Kᵢ value and the highest selectivity.
Effects of Substituent Position and Electronic Nature on the Benzene Ring
The substitution pattern on the benzenesulfonamide ring is a critical factor that governs the inhibitory activity. The electronic properties (electron-donating or electron-withdrawing) and the position (ortho, meta, or para) of substituents dictate the orientation and binding affinity of the inhibitor within the enzyme's active site. The sulfonamide group itself is the primary zinc-binding group (ZBG) in many enzyme targets like carbonic anhydrases. researchgate.net
The 4-position (para) for the alkoxy group in 4-(octyloxy)benzene-1-sulfonamide is crucial. This positioning allows the octyloxy "tail" to extend from the sulfonamide head towards the hydrophobic regions of the active site, while the sulfonamide group coordinates with the catalytic zinc ion. nih.govnih.gov Placing the same group at the ortho or meta positions would drastically alter the molecule's geometry, likely leading to steric clashes or preventing the tail from reaching the hydrophobic pocket, thus reducing inhibitory potency. nih.gov
The electronic nature of substituents also plays a significant role. An alkoxy group, such as the octyloxy group, is generally considered an electron-donating group (EDG) through resonance, which can influence the acidity of the sulfonamide protons and the electronic landscape of the aromatic ring. In contrast, introducing electron-withdrawing groups (EWGs), such as fluorine or nitro groups, can also modulate activity. For example, studies on 2,3,5,6-tetrafluorobenzenesulfonamides showed that these were generally more effective inhibitors against several CA isoforms compared to their non-fluorinated benzenesulfonamide counterparts. nih.gov This suggests that the electron-withdrawing nature of the fluorine atoms enhances the binding characteristics.
The following table illustrates the impact of substituent position and electronic nature on inhibitory activity, using data generalized from studies on various benzenesulfonamide derivatives.
Table 2: Effect of Substituent Position and Electronic Nature on Inhibitory Activity (IC₅₀, µM)
| Substituent on Benzene Ring | Position | Electronic Nature | Illustrative IC₅₀ (µM) |
|---|---|---|---|
| -OCH₃ | para | EDG | 15.5 |
| -OCH₃ | meta | EDG | 85.2 |
| -OCH₃ | ortho | EDG | 120.7 |
| -NO₂ | para | EWG | 9.8 |
| -NO₂ | meta | EWG | 2.5 |
| -Cl | para | EWG | 12.1 |
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. Data is illustrative and generalized from principles of medicinal chemistry.
This data highlights that both the position and the electronic character of substituents are pivotal in tuning the inhibitory potency of benzenesulfonamide-based compounds.
Conformational Flexibility and Steric Hindrance in Ligand Binding
The conformational flexibility of this compound, primarily due to the long octyloxy chain, is a double-edged sword in ligand binding. On one hand, flexibility allows the molecule to adopt an optimal conformation to fit within the binding site, maximizing favorable interactions. The eight-carbon chain can bend and rotate to navigate the contours of the enzyme's active site, potentially leading to a higher binding affinity.
On the other hand, excessive flexibility can be entropically unfavorable. Upon binding, the molecule loses a significant degree of conformational freedom, which comes at an energetic cost. The ideal inhibitor often has a balance of rigidity and flexibility—enough flexibility to allow for an induced fit, but rigid enough to minimize the entropic penalty of binding.
Steric hindrance is another critical consideration. While the octyloxy tail is intended to access hydrophobic pockets, its bulkiness can also lead to steric clashes with amino acid residues. If the binding pocket is not sufficiently large or has a narrow entrance, the long alkyl chain may prevent the inhibitor from binding effectively. Ortho-substitutions on the benzene ring, in particular, can cause steric repulsion that leads to an unfavorable conformational change of the sulfonamide group, hindering its ability to coordinate with the zinc ion. nih.gov
Structural studies of related inhibitors bound to enzymes like carbonic anhydrase II show that the phenyl ring and the sulfonamide moiety have well-defined interactions, while the tail groups can become less ordered as they extend away from the core binding site. nih.gov This indicates that while the initial part of the chain may have specific interactions, the terminal carbons may have more conformational freedom, even within the binding pocket.
Correlation between Computational Predictions and Experimental Inhibition Data
In modern drug design, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analysis are invaluable for predicting the binding affinity of inhibitors and understanding their interaction with target enzymes. These in silico approaches are often used in conjunction with experimental assays to build robust models that can guide the synthesis of more potent and selective compounds.
Molecular docking simulations can predict the binding pose of this compound within the active site of a target enzyme. These models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, and provide a rational basis for the observed inhibitory activity. For instance, docking studies on various benzenesulfonamide derivatives have successfully predicted binding energies that correlate well with experimentally determined inhibition constants (Kᵢ) or IC₅₀ values.
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For benzenesulfonamide inhibitors, QSAR models can be built using descriptors that quantify properties like hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters. These models can then be used to predict the inhibitory potency of new, unsynthesized analogs, thereby prioritizing synthetic efforts.
The correlation between computational predictions and experimental data is a cornerstone of lead optimization. A strong correlation validates the computational model and provides confidence in its predictive power for designing novel inhibitors.
Table 3: Correlation of Predicted Binding Energy with Experimental Inhibition for a Series of Benzenesulfonamide Analogs
| Compound Analog | Predicted Binding Energy (kcal/mol) | Experimental Kᵢ (nM) |
|---|---|---|
| Analog 1 | -8.5 | 150 |
| Analog 2 | -9.2 | 75 |
| Analog 3 | -9.8 | 30 |
| This compound (Hypothetical) | -10.5 | 25 |
| Analog 4 | -11.1 | 8 |
Data is for illustrative purposes to show the general trend of correlation.
As illustrated, a lower (more negative) predicted binding energy generally corresponds to a lower (more potent) experimental Kᵢ value, demonstrating the predictive utility of computational models in the drug discovery process.
Advanced Research Applications and Future Directions
Development as Probes for Biological Systems (e.g., in vivo imaging, enzyme tracking)
The benzenesulfonamide (B165840) group is a well-established pharmacophore known to target specific enzymes, most notably carbonic anhydrases. This inherent targeting ability makes it an excellent candidate for the development of biological probes. By attaching a reporter molecule, such as a fluorophore, to the 4-(Octyloxy)benzene-1-sulfonamide scaffold, researchers could potentially create probes for in vivo imaging and enzyme tracking.
The long octyloxy chain would significantly influence the probe's properties. This lipophilic tail could enhance the molecule's ability to cross cellular membranes, allowing for the imaging of intracellular enzymes and processes. Furthermore, the octyloxy group could promote interaction with hydrophobic regions of proteins or lipid bilayers, potentially leading to probes with unique specificities or "turn-on" fluorescence capabilities upon binding to their target.
Recent studies on benzene (B151609) sulfonamide-piperazine hybrids have demonstrated their capacity to inhibit various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. nih.gov This underscores the versatility of the sulfonamide moiety in designing enzyme-targeted molecules. nih.gov A hypothetical probe based on this compound could be designed to track the activity of such enzymes in real-time within a living organism.
Table 1: Potential Properties of a this compound-Based Biological Probe
| Feature | Potential Advantage |
|---|---|
| Benzenesulfonamide Core | Provides a well-known handle for targeting specific enzymes like carbonic anhydrases. |
| Octyloxy Tail | Could enhance cell membrane permeability and interaction with hydrophobic pockets of target proteins. |
| Aromatic Ring | Offers a site for the attachment of fluorophores or other reporter groups. |
Exploration in Material Science Applications (e.g., conjugated polymers, ion exchange resins)
In material science, the unique combination of an aromatic core and a flexible alkyl chain in this compound could be exploited in the design of new functional materials. The aromatic rings are capable of π-π stacking, a fundamental interaction in the formation of conjugated polymers. While direct polymerization of this molecule might be challenging, it could serve as a functional dopant or a side-chain in a polymer backbone, influencing the material's electronic properties, solubility, and morphology.
The presence of the sulfonamide group and the long octyloxy chain also suggests potential applications in separation science. While general patents exist for ion exchange resins, the specific incorporation of a molecule like this compound could lead to resins with tailored selectivities. The sulfonamide group can participate in hydrogen bonding and ion-exchange processes, while the octyloxy tail would create a hydrophobic microenvironment. This could be useful for designing resins for the selective extraction of specific organic molecules or metal ions from complex mixtures. The long alkyl chain would also make the resin more compatible with organic solvents, opening up applications in non-aqueous separation processes.
Integration into Rational Drug Design Strategies for Novel Bioactive Agents
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of antibacterial, diuretic, and anticancer drugs. mdpi.com Rational drug design strategies could leverage the this compound scaffold to develop novel bioactive agents. The benzenesulfonamide core can act as a bioisostere for other functional groups or as a key interacting moiety with a biological target. drugbank.comnih.gov
The octyloxy tail is of particular interest in drug design. Its significant lipophilicity can be used to:
Improve pharmacokinetic properties: The lipophilicity can influence absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, it could increase oral bioavailability or prolong the half-life of a drug.
Target specific environments: The hydrophobic nature could be used to target drugs to lipid-rich environments like cell membranes or adipose tissue.
Recent research has highlighted the development of novel benzenesulfonamide derivatives as anti-inflammatory agents and inhibitors of key cancer-related proteins. mdpi.com For example, studies on benzene sulfonamide derivatives have shown potent inhibition of Dickkopf-1 (Dkk1), a protein implicated in cancer progression. mdpi.com The strategic placement of a long alkyl chain like an octyloxy group could be a next step in optimizing the potency and selectivity of such inhibitors.
Table 2: Example of Rational Design Strategy with this compound
| Target | Design Rationale | Potential Outcome |
|---|---|---|
| Enzyme with Hydrophobic Active Site | The benzenesulfonamide group binds to the active site, while the octyloxy tail occupies a nearby hydrophobic pocket. | Increased potency and selectivity of the inhibitor. |
| Membrane-Bound Receptor | The octyloxy tail acts as a lipid anchor, increasing the local concentration of the drug near the receptor. | Enhanced receptor modulation. |
| Drug with Poor Oral Bioavailability | The lipophilic character of the octyloxy group improves absorption from the gastrointestinal tract. | Development of an orally active therapeutic. |
Potential for Functionalizing Nanomaterials and Surface Chemistry
The functionalization of nanomaterials to impart specific properties is a rapidly growing field of research. This compound is an excellent candidate for this purpose due to its amphipathic nature. The sulfonamide group can act as a ligand to bind to the surface of various nanoparticles, including those made of silver, gold, or metal oxides. researchgate.net For instance, studies have shown that sulfonamide-functionalized polymeric nanoparticles can be used for targeted cancer therapy. nih.gov
The octyloxy tail would play a crucial role in the behavior of the functionalized nanomaterials. Its hydrophobic nature could be used to:
Improve dispersibility: The alkyl chains can improve the dispersion of nanoparticles in non-polar solvents or polymer matrices.
Create functional coatings: A self-assembled monolayer of this compound on a surface could dramatically alter its properties, for example, by making it hydrophobic or providing sites for further chemical reactions. The octyl group is known to lower the hydrophobicity of surfaces. wikipedia.org
Develop drug delivery systems: The hydrophobic layer created by the octyloxy chains could be used to encapsulate hydrophobic drugs within a nanoparticle carrier.
The combination of a surface-binding group (sulfonamide) and a functionality-imparting group (octyloxy chain) in a single molecule makes this compound a promising tool for the bottom-up construction of complex nanomaterials and functional surfaces. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
